2,2',3,3',4,5,5',6,6'-Nonafluoro-4'-(triphenylmethoxy)-1,1'-biphenyl
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Overview
Description
2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl: is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a triphenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core, followed by the introduction of fluorine atoms and the triphenylmethoxy group. Common reagents used in these reactions include fluorinating agents such as sulfur tetrafluoride and triphenylmethanol for the methoxy group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and yield. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but often involve specific solvents and temperatures to optimize the reaction rate and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets. The fluorine atoms and triphenylmethoxy group contribute to its unique binding properties, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,2’,3,3’,4,4’,5,5’,6,6’-Decafluorobiphenyl: Similar in structure but with an additional fluorine atom.
2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-bromodiphenylamine: Contains a bromine atom instead of the triphenylmethoxy group.
Uniqueness
2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl is unique due to the presence of the triphenylmethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
402593-83-3 |
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Molecular Formula |
C31H15F9O |
Molecular Weight |
574.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(2,3,5,6-tetrafluoro-4-trityloxyphenyl)benzene |
InChI |
InChI=1S/C31H15F9O/c32-21-19(22(33)26(37)27(38)25(21)36)20-23(34)28(39)30(29(40)24(20)35)41-31(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI Key |
DZAOCSWTSLBMIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=C(C(=C(C(=C4F)F)C5=C(C(=C(C(=C5F)F)F)F)F)F)F |
Origin of Product |
United States |
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